Cas no 89151-44-0 (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and fine chemical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility by providing stability under various reaction conditions while allowing selective deprotection when needed. The 2-hydroxyethyl substituent offers additional functionalization potential, enabling further derivatization or conjugation. This compound is characterized by high purity and consistent performance, making it suitable for use in peptide synthesis, medicinal chemistry, and catalyst development. Its well-defined structure and compatibility with standard synthetic protocols contribute to its reliability as a building block in complex molecular architectures.
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate structure
89151-44-0 structure
Product Name:tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
CAS No:89151-44-0
MF:C12H23NO3
MW:229.315923929214
MDL:MFCD03427086
CID:61232
PubChem ID:854140
Update Time:2025-06-07

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • N-Boc-4-Piperidineethanol
    • N-(tert-Butoxycarbonyl)-4-piperidineethanol
    • 4-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1-BOC-4-(2-HYDROXYETHYL)PIPERIDINE
    • 2-(3-(benzylaMino)oxetan-3-yl)ethanol
    • Boc-4-(2-hydroxyethyl) piperidine
    • N-BOC-4-piperidine-β-ethanol
    • N-tert-Butoxycarbonyl-4-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • Boc-2-(4-piperidyl) ethanol
    • 1-Boc-4-(2-hydroxy-ethyl)-piperidine
    • 1,1-Dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • 1-tert-Butoxycarbonyl-4-(2-hydroxyethyl)piperidine
    • 1-tert-Butoxycarbonyl-4-piperidineethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidinyl)ethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidyl)ethanol
    • 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]ethanol
    • 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]ethanol
    • 4-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-Hydroxyethyl)-1-(tert-butoxycarbonyl)piperidine
    • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • N-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • N-Boc-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • tert-Butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethanol
    • tert-butyl 4-(2hydroxyethyl)piperidine-1-carboxylate
    • STL555024
    • t-butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 89151-44-0
    • 1-(tert-Butoxycarbonyl)piperidine-4-ethanol
    • 4-(2-hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • CS-M1539
    • 1-t-Butyloxycarbonyl-4-(2-hydroxyethyl)piperidine
    • AC-29348
    • 1-t-butoxycarbonyl-4-hydroxyethylpiperidine
    • 4-(2-HYDROXYETHYL)PIPERIDINE, N-BOC PROTECTED
    • 1-t-butoxycarbonyl-4-(2-hydroxyethyl) piperidine
    • DTXSID30357554
    • t-butyl 4-(2-hydroxyethyl)piperidin-1-carboxylate
    • 1-Piperidinecarboxylicacid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
    • 2-(1-tert-butoxycarbonylpiperidin-4-yl)ethanol
    • 2-(N-tert-butyloxycarbonyl-4-piperidyl)ethanol
    • 4-(2-hydroxyethyl)-1-tert-butoxycarbonylpiperidine
    • CHEMBL5305244
    • BBL101228
    • 1-PIPERIDINECARBOXYLIC ACID, 4-(2-HYDROXYETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • PB33688
    • SCHEMBL310405
    • TS-00599
    • 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine
    • 1-t-Butyloxycarbonyl-4-hydroxyethylpiperidine
    • tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate
    • 2-(N-BOC-PIPERIDIN-4-YL)ETHANOL
    • 1-(tert-butoxycarbonyl)piperidin -4-ethanol
    • t-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • N-Boc-4-(2-hydroxyethyl)piperidine
    • N-Boc-4-(2-hydroxy-ethyl)-piperidine
    • N-tert-butoxycarbonyl-2-(4-piperidinyl)ethanol
    • 4-(2-Hydroxyeth-1-yl)-1-tert-butoxycarbonylpiperidine
    • EN300-154218
    • tert-Butyl 4-(hydroxyethyl)piperidine-1-carboxylate
    • STR09751
    • AKOS005258053
    • YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • 4-(2-hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidine-carboxylate
    • t-butyl 4-(2-hydroxyethyl)tetrahydro-pyridine-1(2H)-carboxylate
    • N-Boc-4-piperidine-ethanol
    • 4-(2-hydroxy-1-ethyl)-1-tert-butoxycarbonyl-piperidine
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)-piperidine
    • 1-(t-butyloxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • MFCD03427086
    • N-Boc-4-piperidineethanol, 97%
    • SY002535
    • 4-(2-hydroxyethyl)-1-(t-butoxycarbonyl)-piperidine
    • J-524597
    • N-Boc-4-piperidine ethanol
    • N-BOC-2-(piperidin-4-yl)ethanol
    • tert-butyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)-piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • MDL: MFCD03427086
    • Inchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
    • InChI Key: YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC(CCO)CC1)OC(C)(C)C

Computed Properties

  • Exact Mass: 229.16800
  • Monoisotopic Mass: 229.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1.043 g/mL at 25 °C(lit.)
  • Boiling Point: 120-150 °C/0.5 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.4730(lit.)
  • PSA: 49.77000
  • LogP: 1.95380
  • Solubility: Not determined

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Security Information

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A129006296-25g
N-Boc-4-Piperidineethanol
89151-44-0 95%
25g
$155.40 2023-08-31
Alichem
A129006296-100g
N-Boc-4-Piperidineethanol
89151-44-0 95%
100g
$432.60 2023-08-31
Fluorochem
048693-1g
N-Boc-4-Piperidineethanol
89151-44-0 97%
1g
£16.00 2022-02-28
Fluorochem
048693-5g
N-Boc-4-Piperidineethanol
89151-44-0 97%
5g
£40.00 2022-02-28
Fluorochem
048693-10g
N-Boc-4-Piperidineethanol
89151-44-0 97%
10g
£60.00 2022-02-28
AstaTech
56416-5/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
5g
$38 2023-09-17
AstaTech
56416-25/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
25g
$105 2023-09-17
AstaTech
56416-100/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
100g
$424 2023-09-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015958-1g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0 98%
1g
¥26 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015958-5g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0 98%
5g
¥90 2024-05-21

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
Reference
Synthesis of Quinuclidines by Intramolecular Silver-Catalysed Amine Additions to Alkynes
Breman, Arjen C.; Ruiz-Olalla, Andrea; van Maarseveen, Jan H.; Ingemann, Steen; Hiemstra, Henk, European Journal of Organic Chemistry, 2014, 2014(33), 7413-7425

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 h, 23 °C
Reference
A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer
Mi, Yuan; Corey, E. J., Tetrahedron Letters, 2006, 47(15), 2515-2516

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 1 h, 0 °C; 16 h, rt
Reference
N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist
Kitbunnadaj, Ruengwit; Hashimoto, Takeshi; Poli, Enzo; Zuiderveld, Obbe P.; Menozzi, Alessandro; et al, Journal of Medicinal Chemistry, 2005, 48(6), 2100-2107

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, reflux
Reference
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent
Du, Fangyu; Zhou, Qifan; Fu, Yang; Zhao, Hanqi; Chen, Yuanguang; et al, New Journal of Chemistry, 2019, 43(17), 6549-6554

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 min, 10 - 23 °C; overnight, rt
Reference
Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent
Kurasawa, Osamu ; Miyazaki, Tohru; Homma, Misaki; Oguro, Yuya; Imada, Takashi; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1084-1104

Production Method 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
Reference
Chemo- and regioselective direct functional group installation through catalytic hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds
Li, Zhao; Yazaki, Ryo; Ohshima, Takashi, Organic Letters, 2016, 18(14), 3350-3353

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 16 h, rt
Reference
En Route to a Practical Primary Alcohol Deoxygenation
Dai, Xi-Jie; Li, Chao-Jun, Journal of the American Chemical Society, 2016, 138(16), 5433-5440

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  overnight, rt
Reference
Orthogonal C-O Bond Construction with Organogermanes
Dahiya, Amit; Gevondian, Avetik G.; Schoenebeck, Franziska, Journal of the American Chemical Society, 2023, 145(14), 7729-7735

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, 50 °C
Reference
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Raw materials

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Preparation Products

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Order Number:A843074
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:58
Price ($):886.0/177.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
A843074
Purity:99%/99%
Quantity:500g/100g
Price ($):886.0/177.0
Email